4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure and functional groups. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmaceuticals, due to its potential biological activities and applications.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of trifluoromethyl and benzyloxycarbonyl groups enhances its pharmacological potential.
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, including:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and pressure) are critical for optimizing yield and purity but are not universally standardized across literature.
The molecular structure of 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C15H14F3N3O4/c1-8(19)12(20)16-15(21)22-14(18)13(17)10(2)11(3)4/h10-12H,1-7H2,(H,21,22)(H2,16,18)CC(C(=O)N(C(=O)O)c1n[nH]c(c1C(F)(F)F)c2ccccc2OCC=O)These notations provide insights into the connectivity and spatial arrangement of atoms within the molecule.
The compound exhibits a complex structure with multiple functional groups influencing its reactivity and interactions. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability.
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are essential for successful transformations.
The mechanism of action for 4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is largely dependent on its interactions at the molecular level with biological targets.
Data from pharmacological studies would be necessary to elucidate specific pathways affected by this compound.
Relevant data should be gathered from experimental studies to confirm these properties under varying conditions.
4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: